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Compound of Interest

Compound Name: Aurofusarin

Cat. No.: B079076 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive spectroscopic comparison of the fungal polyketide aurofusarin and its key

derivatives. By presenting quantitative data, detailed experimental protocols, and visual

workflows, we aim to facilitate the identification, characterization, and further investigation of

these biologically active compounds.

Aurofusarin, a dimeric naphthoquinone produced by various Fusarium species, and its

precursors have garnered significant interest due to their diverse biological activities. A

thorough understanding of their spectroscopic properties is paramount for accurate

identification, purity assessment, and the development of analytical methods. This guide offers

a side-by-side comparison of their UV-Vis, NMR, and mass spectrometry data, supported by

detailed experimental methodologies.

Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for aurofusarin and its primary

derivatives, offering a clear and concise comparison of their molecular characteristics.

Table 1: UV-Visible Absorption Maxima (λmax)
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Compound λmax (nm) Solvent

Aurofusarin 244, 268, 381[1] Methanol

Rubrofusarin 224, 253, 278, 328, 410 Acetonitrile:Water

Nor-rubrofusarin 224, 253, 278, 328, 410 Acetonitrile:Water

Fuscofusarin Not explicitly found -

Table 2: ¹H NMR Chemical Shifts (δ) in CDCl₃
Proton

Aurofusarin (δ
ppm)

Rubrofusarin (δ
ppm)

Nor-rubrofusarin (δ
ppm)

-CH₃ 2.45 (s) 2.38 (s) Data not available

H-3 6.25 (s) 6.04 (s) Data not available

H-7 6.75 (s) 6.47 (d) Data not available

H-9 - 6.70 (d) Data not available

H-10 6.90 (s) - Data not available

-OCH₃ 3.95 (s) 3.92 (s) Data not available

-OH 15.20 (s) 14.91 (s) Data not available

s = singlet, d = doublet

Table 3: ¹³C NMR Chemical Shifts (δ) in CDCl₃
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Carbon
Aurofusarin (δ
ppm)

Rubrofusarin (δ
ppm)

Nor-rubrofusarin (δ
ppm)

-CH₃ 20.7 20.5 Data not available

-OCH₃ 56.5 56.2 Data not available

C-2 165.0 165.2 Data not available

C-3 102.0 107.5 Data not available

C-4 182.0 185.0 Data not available

C-4a 108.0 108.2 Data not available

C-5 162.0 162.3 Data not available

C-6 100.0 97.9 Data not available

C-7 140.0 140.1 Data not available

C-8 160.0 160.9 Data not available

C-8a 105.0 105.2 Data not available

C-9 - 100.8 Data not available

C-10 101.0 - Data not available

C-10a 150.0 150.2 Data not available

Table 4: Mass Spectrometry Data
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Compound Molecular Formula [M+H]⁺ (m/z)
Key Fragments
(m/z)

Aurofusarin C₃₀H₁₈O₁₂ 571.09[1] 553, 525, 285

Rubrofusarin C₁₅H₁₂O₅ 273.08[1] 245, 217

Nor-rubrofusarin C₁₄H₁₀O₅ 259.06 Data not available

Fuscofusarin C₃₀H₂₀O₁₂ 557.11[1] Data not available

Aurofusarin + O C₃₀H₁₈O₁₃ 587.08[1] Data not available

Aurofusarin + 2O C₃₀H₁₈O₁₄ 603.08[1] Data not available

Aurofusarin + H₂O C₃₀H₂₀O₁₃ 589.10[1] Data not available

Dehydro-aurofusarin C₃₀H₁₆O₁₂ 569.07 Data not available

Experimental Protocols
The following sections detail the general methodologies for the spectroscopic analysis of

aurofusarin and its derivatives.

UV-Visible Spectroscopy
UV-Vis spectra are typically recorded on a spectrophotometer in a quartz cuvette with a 1 cm

path length.[2] Samples are dissolved in a suitable solvent, such as methanol or an

acetonitrile/water mixture, to a concentration that provides an absorbance reading within the

linear range of the instrument (typically 0.1-1.0 AU).[2] The instrument is first blanked with the

solvent used to dissolve the sample. The spectrum is then recorded over a wavelength range

of 200-800 nm to determine the absorption maxima (λmax).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500

MHz). Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with

tetramethylsilane (TMS) added as an internal standard (δ 0.00). For ¹H NMR, key parameters

include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of

approximately 15-20 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger
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number of scans is typically required. Two-dimensional NMR experiments, such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation), are often employed for unambiguous assignment of

proton and carbon signals.[3][4]

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is commonly performed using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[5] Samples

are typically introduced via liquid chromatography (LC) to separate the components of a

mixture before they enter the mass spectrometer. For ESI in positive ion mode, a spray voltage

of around 3.2 kV and an ion source temperature of 350 °C are common starting points.[6] The

mass spectra are acquired over a mass-to-charge (m/z) range appropriate for the compounds

of interest. Fragmentation data (MS/MS) can be obtained by subjecting the parent ion to

collision-induced dissociation (CID) to aid in structural elucidation.[5]

Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of

aurofusarin and its derivatives.
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Caption: Workflow for Spectroscopic Comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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